1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene
Overview
Description
The compound 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical of interest due to its various applications and properties. It is related to a family of compounds that exhibit photophysical properties, mesomorphism, and potential biological activities such as cytotoxicity against cancer cells . The compound and its derivatives have been synthesized and evaluated for different applications, including their use in liquid crystal technology and as potential therapeutic agents .
Synthesis Analysis
The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene and its derivatives involves various chemical reactions. For instance, aminomethyl derivatives of the compound have been synthesized and designed as new cytotoxins . Additionally, the compound has been synthesized through a general and straightforward total synthesis starting from 4-methoxycinnamic acid . The Knoevenagel reaction has been employed to synthesize related phenylene vinylene oligomers, which are highly photoluminescent .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been characterized using different techniques. Single-crystal X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell parameters, and intermolecular interactions . Computational studies have also been performed to obtain optimized stable molecular structures and investigate electronic transitions .
Chemical Reactions Analysis
The compound exhibits divergent reactivity depending on the electron-transfer conditions employed. For example, a related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, shows different products when generated by photoinduced electron transfer versus one-electron oxidant . This indicates the potential for diverse chemical reactions involving 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene under varying conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene derivatives have been investigated through various studies. Differential scanning calorimetry and polarized optical microscopy have been used to investigate transition temperatures and phase characterization . Spectroscopic evaluations, including FT-IR and FT-NMR, have been conducted to provide a detailed investigation of the compounds . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in optical devices .
Scientific Research Applications
Nonlinear Optical Properties
A study by Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, including a variant of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene. They found these compounds to exhibit significant nonlinear optical properties, with potential applications as optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).
Antitumor Properties
Research by Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, demonstrating their potential as cytotoxins with tumor-selectivity (Ö. Yerdelen et al., 2015). Another study focused on the synthesis and evaluation of these derivatives' cytotoxic activities, further emphasizing their potential in cancer therapy (Quincoces Suarez et al., 2010).
Photoinitiation Ability
Novikova et al. (2002) investigated the photoinitiation ability of pentaaza-1,4-dienes, including a compound structurally similar to 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, in radical polymerization of vinyl monomers. They found these compounds to exhibit high initiation capacity, suggesting their utility in material science and polymer chemistry (Novikova et al., 2002).
Thermal Decomposition Kinetics
Manikandan et al. (2016) studied the thermal decomposition kinetics of chalcones, including a variant of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one. This research provides insights into the stability and decomposition mechanisms of such compounds, relevant to their application in various industrial processes (Manikandan et al., 2016).
Hypoglycemic Activity
K Das et al. (2016) evaluated synthetic analogs of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one for their hypoglycemic effects in diabetic rats, indicating potential applications in diabetes management (K Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-YDFGWWAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.